molecular formula C25H19ClN2O2 B12038070 N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide CAS No. 765309-15-7

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide

Cat. No.: B12038070
CAS No.: 765309-15-7
M. Wt: 414.9 g/mol
InChI Key: KGAJTWXDPPYKIR-JVWAILMASA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a naphthohydrazide core, substituted with a chlorobenzyl group and a benzylidene moiety. Its unique chemical properties make it valuable in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Core: The initial step involves the preparation of 1-naphthohydrazide through the reaction of 1-naphthylamine with hydrazine hydrate under reflux conditions.

    Substitution Reaction: The hydrazide is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.

    Condensation Reaction: Finally, the substituted hydrazide undergoes a condensation reaction with 4-hydroxybenzaldehyde to form the benzylidene moiety, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthohydrazide core.

    Reduction: Reduced forms of the benzylidene moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
  • N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
  • N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where other similar compounds may not be as effective.

Properties

CAS No.

765309-15-7

Molecular Formula

C25H19ClN2O2

Molecular Weight

414.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C25H19ClN2O2/c26-21-12-8-19(9-13-21)17-30-22-14-10-18(11-15-22)16-27-28-25(29)24-7-3-5-20-4-1-2-6-23(20)24/h1-16H,17H2,(H,28,29)/b27-16+

InChI Key

KGAJTWXDPPYKIR-JVWAILMASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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